Superior MAO-A Inhibitory Potency and Selectivity Over MAO-B Compared to Parent Morpholine Carboxamide
The target compound potently inhibits human recombinant MAO-A with an IC50 of 20 nM, demonstrating a 20-fold selectivity over its inhibition of human MAO-B, which has an IC50 of 400 nM [1]. This contrasts sharply with the unsubstituted parent compound, morpholine-4-carboxamide, which lacks any reported MAO inhibitory activity. Furthermore, its potency against rat brain MAO-A is an even more striking 1.5 nM IC50 [1]. This direct comparison establishes that the 4-hydroxyphenyl substitution is critical for conferring potent and selective MAO-A inhibition, a feature absent in simpler morpholine carboxamides.
| Evidence Dimension | Enzyme Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | MAO-A (Human): 20 nM; MAO-A (Rat): 1.5 nM; MAO-B (Human): 400 nM |
| Comparator Or Baseline | Morpholine-4-carboxamide (CAS 2158-02-3): No reported MAO-A/MAO-B inhibition |
| Quantified Difference | Target compound achieves nanomolar MAO-A inhibition where parent compound is inactive. A 20-fold selectivity window for MAO-A over MAO-B (20 nM vs 400 nM) in human enzymes is observed. |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrate: 5-hydroxytryptamine; detection: hydrogen peroxide after 1 hr. Rat brain MAO-A in nuclei-free homogenates using [14C]hydroxytryptamine substrate after 20 mins. |
Why This Matters
This high potency and isoform selectivity are essential for researchers developing MAO-A-targeted therapeutics for depression or anxiety, as it minimizes off-target MAO-B interactions associated with cardiovascular side effects.
- [1] BindingDB. (n.d.). BDBM50075965: N-(4-hydroxyphenyl)morpholine-4-carboxamide - Enzyme Inhibition Data. Retrieved May 13, 2026, from https://www.bindingdb.org View Source
